N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound It belongs to the class of pyrimidinyl acetamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylphenylamine, 3-fluorobenzaldehyde, and ethyl acetoacetate. The synthesis could proceed through the following steps:
Condensation Reaction: The initial step might involve the condensation of 2,5-dimethylphenylamine with 3-fluorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate could then undergo cyclization with ethyl acetoacetate under acidic or basic conditions to form the pyrimidine ring.
Acylation: The final step might involve the acylation of the pyrimidine derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The compound could influence various molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-2-[4-ethyl-2-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(2,5-Dimethylphenyl)-2-[4-ethyl-2-(3-bromophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,5-DIMETHYLPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H22FN3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O2/c1-4-18-12-21(28)26(22(24-18)16-6-5-7-17(23)11-16)13-20(27)25-19-10-14(2)8-9-15(19)3/h5-12H,4,13H2,1-3H3,(H,25,27) |
InChI Key |
NNTGYHUKKRWJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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